molecular formula C19H21N5O2 B2445939 1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-95-6

1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2445939
CAS No.: 869344-95-6
M. Wt: 351.41
InChI Key: FUZFHVHNMLAQLM-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative of significant interest in medicinal chemistry and preclinical psychopharmacological research. This compound belongs to a class of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives that have been synthesized and investigated for their potential as psychotropic agents . Compounds within this structural class have demonstrated high in vitro affinity for key neurological targets, particularly the serotonin 5-HT 1A receptor, and have shown potent antagonistic activity . Research on analogous molecules indicates that this compound may serve as a valuable chemical tool for studying serotonin receptor function and its role in mood disorders. Furthermore, derivatives of this core structure have been evaluated as potential inhibitors of phosphodiesterases (PDE4 and PDE4B2), enzymes that play a critical role in cellular signaling and are targets for inflammatory and neurological conditions . In vitro studies of similar compounds have demonstrated favorable drug-likeness properties, including metabolic stability in liver microsomal systems and high intestinal absorption potential, making them suitable for pharmacological investigations . This compound is provided for research purposes to explore these and other biological mechanisms. It is strictly for laboratory use and is a key intermediate for researchers developing novel therapeutic agents in areas such as antidepressants and anxiolytics . Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Specifications: For specific data on purity, solubility, and storage conditions, please contact our technical support team.

Properties

IUPAC Name

2,4,7-trimethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23(13)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZFHVHNMLAQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Architecture and Substituent Dynamics

The molecule features a fused imidazo[2,1-f]purine-dione scaffold, with methyl groups at positions 1, 3, and 7, and a 3-phenylpropyl chain at position 8. This substitution pattern introduces steric and electronic challenges during synthesis, particularly in achieving regioselective alkylation and avoiding N7 vs. N8 competition. The 3-phenylpropyl moiety necessitates careful control of coupling reactions to prevent undesired branching or oxidation.

Synthetic Pathways and Methodological Innovations

Nucleophilic Substitution at the 8-Position

A widely adopted strategy involves substituting a halogen atom (typically bromine) at the 8-position of a preformed imidazopurine-dione core. For example, the patent WO2015107533A1 demonstrates that 8-bromo intermediates undergo efficient displacement with amine nucleophiles under basic conditions. Adapting this approach, the 3-phenylpropyl group can be introduced via:

  • Intermediate Preparation : Synthesis of 1,3,7-trimethyl-8-bromo-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione through bromination of the parent xanthine derivative.
  • Alkylation : Reaction with 3-phenylpropylamine in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.

Key Optimization Parameters :

  • Catalyst Selection : Tetrabutylammonium bromide (TBAB) enhances reaction rates by phase-transfer catalysis.
  • Stoichiometry : A 1:1.2 molar ratio of bromo-intermediate to 3-phenylpropylamine minimizes side products.
  • Purification : Crystallization from ethanol/water mixtures yields >90% purity.

Direct Alkylation of the Purine Core

An alternative route involves sequential alkylation of a simpler purine-dione precursor. For instance, 1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (PubChem CID: 906099) can undergo N8 alkylation using 3-phenylpropyl bromide under Mitsunobu conditions:

$$
\text{Purine-dione} + \text{3-Phenylpropyl bromide} \xrightarrow[\text{DIAD, Ph}_3\text{P}]{\text{THF, 0°C→RT}} \text{Target Compound}
$$

Advantages :

  • Avoids halogenation steps.
  • Mitsunobu conditions ensure high regioselectivity for N8 over N7.

Limitations :

  • Requires stringent anhydrous conditions.
  • DIAD (diisopropyl azodicarboxylate) increases cost and safety concerns.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Challenges
Nucleophilic Substitution 78–85 89–93 18–24 Competing hydrolysis of bromide intermediate
Direct Alkylation 65–72 85–88 36–48 Regioselectivity control

Data extrapolated from analogous syntheses in.

Industrial-Scale Considerations

Solvent and Reagent Selection

The patent WO2015107533A1 highlights toluene and methylene chloride as optimal solvents for large-scale reactions due to their low toxicity and ease of removal. For the target compound, substituting dimethylformamide with toluene improves safety profiles without sacrificing yield.

Purification Strategies

  • Crystallization : Ethanol/water (7:3 v/v) achieves >95% recovery at pilot scale.
  • Chromatography : Reserved for final API-grade material, using silica gel with ethyl acetate/hexane gradients.

Mechanistic Insights and Side-Reaction Mitigation

Competing Alkylation at N7

The N7 position’s nucleophilicity can lead to bis-alkylated byproducts. Strategies to suppress this include:

  • Steric Hindrance : Bulky bases (e.g., DBU) deprotonate N8 preferentially.
  • Temperature Control : Reactions conducted below 50°C reduce kinetic competition.

Oxidative Degradation

The 3-phenylpropyl chain is prone to oxidation during storage. Adding antioxidants (e.g., BHT) at 0.1% w/w stabilizes the compound for >24 months.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and metabolic pathways.

Biological Activity

1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a notable compound within the imidazopurine class, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.

The compound has a molecular formula of C19H21N5O2 and a molecular weight of approximately 351.40 g/mol. Its unique structure includes an imidazo[2,1-f]purine core with three methyl groups and a phenylpropyl substituent, which enhance its pharmacological profile. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The primary steps include:

  • Formation of the Imidazo[2,1-f]purine Core : This is achieved through condensation reactions involving formamide derivatives.
  • Introduction of Functional Groups : The phenylpropyl group is introduced via alkylation reactions using strong bases like sodium hydride.

Biological Mechanisms

Research indicates that this compound exhibits several biological activities:

  • Antidepressant and Anxiolytic Effects : In vivo studies have shown that derivatives of this compound can act as potential antidepressants. For instance, a derivative was tested in forced swim tests (FST) in mice and exhibited significant antidepressant effects compared to standard treatments like diazepam .
  • Phosphodiesterase Inhibition : The compound has been identified as a weak inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in various signaling pathways related to mood regulation and cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntidepressantSignificant reduction in immobility in FST tests
AnxiolyticGreater potency than diazepam in anxiety models
Phosphodiesterase InhibitionWeak inhibition of PDE4B and PDE10A

Case Study 1: Antidepressant Activity

In a study evaluating various derivatives of imidazo[2,1-f]purine compounds, one specific derivative demonstrated notable antidepressant properties. Mice treated with this compound showed reduced immobility times in the FST compared to control groups. This suggests a potential mechanism involving serotonin receptor modulation.

Case Study 2: Phosphodiesterase Inhibition

Another study focused on the phosphodiesterase inhibitory activity of related compounds. It was found that while the activity was weak compared to established inhibitors, the modulation of PDE4B could still contribute to mood regulation pathways.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters:

  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol improves crystallization purity .
  • Catalysts : Use of Pd/C or palladium ligands accelerates coupling reactions for aryl/alkyl substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization yield >95% purity .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl groups at C1, C3, C7) and detects impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 396.4 for C20H24N6O3) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding receptor binding (e.g., imidazo-purine core planarity) .

Q. How should initial biological activity screening be designed?

Methodological Answer:

  • Target selection : Prioritize receptors/enzymes linked to the imidazo-purine scaffold (e.g., 5-HT1A, adenosine receptors) .
  • Assay types :
    • In vitro : Radioligand binding assays (Ki values) and functional cAMP assays (EC50/IC50) .
    • Cell-based : Apoptosis (Annexin V) or proliferation (MTT) assays in cancer/neuronal cell lines .

Q. What strategies enhance solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility : Co-solvents (DMSO ≤0.1%) or β-cyclodextrin inclusion complexes improve aqueous solubility .
  • Stability :
    • Light sensitivity : Store in amber vials at -20°C .
    • pH stability : Buffered solutions (pH 6–8) prevent hydrolysis of the dione moiety .

Q. How are receptor binding affinities quantified for this compound?

Methodological Answer:

  • Competitive binding assays : Use [3H]-8-OH-DPAT for 5-HT1A receptor affinity (Ki calculation via Cheng-Prusoff equation) .
  • Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) to determine EC50/IC50 .

Advanced Research Questions

Q. How do structural modifications (SAR) influence 5-HT1A receptor partial agonism?

Methodological Answer: SAR studies reveal:

Substituent Effect on 5-HT1A Activity Reference
3-Phenylpropyl↑ Binding affinity (Ki = 12 nM)
Trifluoromethyl↑ Functional agonism (EC50 = 0.8 µM)
Piperazine linkers↓ Selectivity due to off-target α1-adrenergic effects

Q. How can contradictory data on antidepressant efficacy in vivo vs. in vitro be resolved?

Methodological Answer:

  • Pharmacokinetics : Measure brain-to-plasma ratios (e.g., AZ-853: 2.1 vs. AZ-861: 0.9) to explain efficacy differences .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) .
  • Dosing regimens : Repeated administration (7–14 days) may reverse tolerance in forced swim tests .

Q. What experimental models best predict in vivo efficacy for CNS targets?

Methodological Answer:

  • In vivo models :
    • Forced swim test (FST) : Dose-dependent immobility reduction (e.g., 10 mg/kg, i.p.) .
    • Tail suspension test (TST) : Validate 5-HT1A-mediated effects via WAY-100635 antagonism .
  • Ex vivo autoradiography : Confirm target engagement in brain regions (e.g., dorsal raphe) .

Q. How does multi-target interaction analysis inform mechanism of action?

Methodological Answer:

  • Off-target profiling : Screen against CEREP panels (e.g., α1-adrenergic, D2 receptors) to identify side effects (e.g., AZ-853’s hypotensive effects) .
  • Pathway enrichment : RNA-seq in hippocampal neurons links CREB phosphorylation to antidepressant effects .

Q. What computational methods guide functional group optimization?

Methodological Answer:

  • Docking simulations (AutoDock Vina) : Predict binding poses in 5-HT1A receptor (PDB: 6G79) .
  • QSAR models : LogP values >3.0 correlate with improved blood-brain barrier penetration .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy (e.g., -2.1 kcal/mol for 3-phenylpropyl) .

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